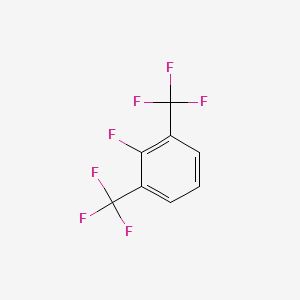

2-Fluoro-1,3-bis(trifluoromethyl)benzene

Description

Propriétés

IUPAC Name |

2-fluoro-1,3-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7/c9-6-4(7(10,11)12)2-1-3-5(6)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCWHYSFVNCLNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660171 | |

| Record name | 2-Fluoro-1,3-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887268-09-9 | |

| Record name | 2-Fluoro-1,3-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 2-Fluoro-1,3-bis(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 2-Fluoro-1,3-bis(trifluoromethyl)benzene, a valuable fluorinated building block in pharmaceutical and materials science research. The synthesis leverages a multi-step approach commencing with the commercially available 1,3-bis(trifluoromethyl)benzene. Key transformations include a regioselective nitration, subsequent reduction of the nitro group to form the critical amine intermediate, and a concluding Balz-Schiemann reaction to introduce the fluorine atom. This document offers detailed experimental protocols, mechanistic insights, and critical safety considerations tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Fluorinated Aromatics

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, make fluorinated compounds highly sought after. 2-Fluoro-1,3-bis(trifluoromethyl)benzene, with its distinct substitution pattern of a fluorine atom flanked by two trifluoromethyl groups, represents a key synthon for accessing novel chemical entities with potentially enhanced biological activity and material properties.

This guide delineates a logical and experimentally viable synthetic route to this target molecule, emphasizing the rationale behind the chosen methodologies and providing practical, step-by-step protocols.

Overall Synthetic Strategy

The synthesis of 2-Fluoro-1,3-bis(trifluoromethyl)benzene is most effectively approached through a three-step sequence starting from 1,3-bis(trifluoromethyl)benzene. The core of this strategy lies in the introduction of a nitrogen-containing functional group that can be readily converted to the desired fluorine atom.

The proposed synthetic pathway is as follows:

-

Nitration: Regioselective nitration of 1,3-bis(trifluoromethyl)benzene to yield 2-nitro-1,3-bis(trifluoromethyl)benzene.

-

Reduction: Reduction of the nitro group to the corresponding amine, 2,6-bis(trifluoromethyl)aniline.

-

Fluorination: Conversion of the amine to the target fluoro-compound via the Balz-Schiemann reaction.

This strategy is illustrated in the workflow diagram below.

Caption: Proposed synthetic workflow for 2-Fluoro-1,3-bis(trifluoromethyl)benzene.

Step 1: Nitration of 1,3-Bis(trifluoromethyl)benzene

Mechanistic Rationale

The initial step involves the electrophilic aromatic substitution of 1,3-bis(trifluoromethyl)benzene. The two trifluoromethyl groups are strong deactivating and meta-directing substituents. However, the position ortho to both CF3 groups (the C2 position) is the most deactivated. Therefore, nitration is expected to occur at the C4 (and C6) position, which is meta to one CF3 group and para to the other. To achieve nitration at the sterically hindered and electronically disfavored C2 position, forcing conditions are generally required. The use of a potent nitrating system, such as a mixture of fuming nitric acid and fuming sulfuric acid, is necessary to overcome the deactivation of the ring.

Experimental Protocol

Caution: This reaction involves the use of highly corrosive and oxidizing acids. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1,3-bis(trifluoromethyl)benzene (1.0 eq).

-

Acid Mixture Preparation: In a separate flask, carefully prepare a nitrating mixture by slowly adding fuming nitric acid (e.g., 90%) to fuming sulfuric acid (e.g., 20% oleum) at 0 °C.

-

Reaction Execution: Cool the flask containing the starting material to 0 °C using an ice bath. Slowly add the prepared nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10-15 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderately elevated temperature (e.g., 50-60 °C) for several hours to drive the reaction to completion.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The crude product may precipitate as a solid or an oil.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the combined organic layers with water, followed by a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield 2-nitro-1,3-bis(trifluoromethyl)benzene.

Step 2: Reduction of 2-Nitro-1,3-bis(trifluoromethyl)benzene

Mechanistic Rationale

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods are available, including catalytic hydrogenation and the use of metals in acidic media.[1] Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[2] Alternatively, reduction with a metal such as iron or tin in the presence of hydrochloric acid is a classic and robust method.[1]

Experimental Protocol (Catalytic Hydrogenation)

Caution: Hydrogen gas is flammable and can form explosive mixtures with air. This reaction should be conducted in a well-ventilated area, away from ignition sources, and using appropriate hydrogenation equipment.

-

Reaction Setup: To a hydrogenation vessel, add 2-nitro-1,3-bis(trifluoromethyl)benzene (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 1-4 bar) and stir the mixture vigorously at room temperature.[2]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield 2,6-bis(trifluoromethyl)aniline, which can be used in the next step, often without further purification.

Step 3: Balz-Schiemann Reaction for Fluorination

Mechanistic Rationale

The Balz-Schiemann reaction is a classic method for the synthesis of aryl fluorides from aromatic amines.[3][4] The reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). In the Balz-Schiemann reaction, fluoroboric acid (HBF4) is typically used, which forms the relatively stable aryldiazonium tetrafluoroborate salt.[4][5]

-

Thermal or Photochemical Decomposition: The isolated diazonium tetrafluoroborate salt is then decomposed, usually by heating, to yield the aryl fluoride, nitrogen gas, and boron trifluoride.[6]

The presence of two strongly electron-withdrawing trifluoromethyl groups in 2,6-bis(trifluoromethyl)aniline significantly reduces the basicity of the amino group. This can make diazotization more challenging, potentially requiring stronger acidic conditions or alternative diazotizing agents.[7]

Caption: General mechanism of the Balz-Schiemann reaction.

Experimental Protocol

Safety Precaution: Aryl diazonium salts are potentially explosive, especially when dry, and should be handled with extreme care.[8] Always use a blast shield and appropriate PPE. Avoid scraping or grinding the solid diazonium salt.

-

Diazotization:

-

In a flask, dissolve 2,6-bis(trifluoromethyl)aniline (1.0 eq) in a solution of fluoroboric acid (HBF4, e.g., 48% in water). Cool the mixture to 0 °C in an ice-salt bath.

-

In a separate beaker, prepare a solution of sodium nitrite (NaNO2) (a slight excess, e.g., 1.05 eq) in water.

-

Slowly add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C. Vigorous stirring is essential.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C. The aryldiazonium tetrafluoroborate salt will often precipitate as a solid.

-

-

Isolation of the Diazonium Salt:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water, followed by a cold, low-boiling point organic solvent like diethyl ether or ethanol to aid in drying.

-

Dry the isolated salt under vacuum at low temperature. Crucially, do not heat the salt to dryness.

-

-

Thermal Decomposition:

-

Place the dried diazonium tetrafluoroborate salt in a flask equipped for distillation.

-

Heat the solid gently and carefully. The decomposition can be exothermic.[9] A sand bath or an oil bath is recommended for controlled heating.

-

The decomposition will be evidenced by the evolution of nitrogen gas. The liquid 2-Fluoro-1,3-bis(trifluoromethyl)benzene product can be distilled directly from the reaction flask.

-

Alternatively, the decomposition can be carried out in a high-boiling inert solvent (e.g., chlorobenzene or hexane), which can help to moderate the reaction.[6]

-

-

Purification:

-

The collected distillate can be further purified by redistillation or column chromatography to obtain the final product of high purity.

-

Characterization Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | A complex multiplet in the aromatic region (approx. 7.5-8.0 ppm) due to coupling with the fluorine atom and the trifluoromethyl groups. |

| ¹³C NMR | Aromatic carbons will show characteristic C-F couplings. The carbon attached to the fluorine will exhibit a large one-bond coupling constant. The carbons of the trifluoromethyl groups will appear as quartets due to C-F coupling.[10] |

| ¹⁹F NMR | Two distinct signals are expected: one for the aromatic fluorine atom and another for the two equivalent trifluoromethyl groups. The CF₃ signal will likely be a doublet due to coupling with the aromatic fluorine. |

| Mass Spec | The molecular ion peak corresponding to the molecular weight of C₈H₃F₇ should be observed. |

Safety and Handling

-

Nitrating agents: Fuming nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a fume hood.

-

Diazonium Salts: Aryldiazonium tetrafluoroborates are generally more stable than their chloride or nitrate counterparts but should always be treated as potentially explosive.[8] Avoid friction, shock, and heat when handling the dry salt. It is recommended to use them immediately after preparation.

-

Hydrogen Gas: Flammable and explosive. Ensure proper ventilation and absence of ignition sources during hydrogenation.

-

Fluoroboric Acid: Highly corrosive and toxic. Handle with appropriate PPE.

Conclusion

The synthesis of 2-Fluoro-1,3-bis(trifluoromethyl)benzene can be reliably achieved through a well-established three-step sequence involving nitration, reduction, and a Balz-Schiemann reaction. While the electron-withdrawing nature of the trifluoromethyl groups presents certain challenges, particularly in the diazotization step, these can be overcome with careful control of reaction conditions. This guide provides a solid foundation for researchers to produce this valuable fluorinated building block, enabling further exploration in the fields of medicinal chemistry and materials science. Adherence to the outlined safety protocols is paramount throughout the synthetic sequence.

References

- A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c02555]

- Diazotization of Anilines in Vinegar: A Very Simple and Low-cost Synthesis of Iodoarenes and Arylfurans. Bentham Science Publishers. [URL: https://www.eurekaselect.com/article/115160]

- Supplementary Information. The Royal Society of Chemistry. [URL: https://www.rsc.

- Diazotization of Aliphatic and Aromatic Amines. University of Arizona Libraries. [URL: https://repository.arizona.edu/handle/10150/318285]

- Why does aniline give diazotization reaction but aliphatic amine does not? Quora. [URL: https://www.quora.

- The Balz-Schiemann Reaction. Scientific Update. [URL: https://www.scientificupdate.com/articles/the-balz-schiemann-reaction/]

- Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. ResearchGate. [URL: https://www.researchgate.net/publication/232473489_Diazotisation_of_Weakly_Basic_Aromatic_and_Heterocyclic_Amines_in_Strongly_Acid_Media]

- A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. Arkat USA. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/arkivoc-2020-part-v/20-7434]

- 1,3-BIS(2-HYDROXYHEXAFLUOROISOPROPYL)BENZENE(802-93-7) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/802-93-7_1HNMR.htm]

- 19F NMR Reference Standards. University of California, Santa Barbara. [URL: https://web.chem.ucsb.edu/~nmr/nmr/F19shifts.html]

- Balz–Schiemann reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Balz%E2%80%93Schiemann_reaction]

- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c02825]

- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8366113/]

- Supporting Information for. The Royal Society of Chemistry. [URL: https://www.rsc.

- Catalytic CF Bond Activation of gem-Diflurocyclopropanes by Nickel(I) Complexes via a Radical based Mechanism - Supporting Information. University of Heidelberg. [URL: https://www.uni-heidelberg.de/md/oci/gade/si_ac_2016_128_16382.pdf]

- Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00057]

- Benzene, 1,3-bis(trifluoromethyl)-. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/223106]

- Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75628ed228a0001880993]

- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2678]

- Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen. [URL: https://www.allen.ac.in/allen-digital/jee-main-advanced/chemistry/balz-schiemann-reaction]

- Diazotization of heterocyclic primary amines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr60249a001]

- 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [URL: https://pubs.rsc.org/en/content/articlelanding/1976/p2/p29760000402]

- Theoretical study on thermal safety of preparing fluorobenzene by the Balz–Schiemann reaction and fluorodenitration reaction. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op300182x]

- Balz-Schiemann Reaction. ALL ABOUT CHEMISTRY. [URL: https://www.allaboutchem.com/2020/07/balz-schiemann-reaction.html]

- Balz-Schiemann Reaction. ResearchGate. [URL: https://www.researchgate.

- Organic Chemistry – Specific Name Reactions. Toppr. [URL: https://www.toppr.com/guides/chemistry/organic-chemistry/specific-name-reactions/]

- 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [URL: https://web.chem.ucsb.edu/~nmr/nmr/F19shiftsandcouplings.html]

- 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 13C NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/402-31-3_13CNMR.htm]

- Process for producing 2,5-bis(trifluoromethyl)nitrobenzene. Google Patents. [URL: https://patents.google.

- A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. Arkivoc. [URL: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/arkivoc-2020-part-v/20-7434]

- Fluorine NMR. University of California, Santa Barbara. [URL: https://web.chem.ucsb.edu/~gerig/NMRcourse/Handouts/FNMR.pdf]

- In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no splitting by F, can't I confirm this compound with (trifluoromethyl) benzene? Quora. [URL: https://www.quora.com/In-C-13-NMR-does-CF3-carbon-of-trifluoromethyl-benzene-have-to-split-by-F-If-there-is-no-splitting-by-F-can-t-I-confirm-this-compound-with-trifluoromethyl-benzene]

- Selective C–F Functionalization of Unactivated Trifluoromethylarenes. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4948956/]

- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/10/08/more-reactions-on-the-aromatic-sidechain-reduction-of-nitro-groups-and-the-baeyer-villiger/]

- for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-8-228-S1.pdf]

- Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/14/237]

- 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/402-31-3_1HNMR.htm]

- US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene. Google Patents. [URL: https://patents.google.

- Balz Schiemann Reaction: Mechanism, Steps & Applications. Vedantu. [URL: https://www.vedantu.com/chemistry/balz-schiemann-reaction]

- 1,3-Bis(trifluoromethyl)-benzene. Suzhou Senfeida Chemical Co., Ltd. [URL: https://www.senfeida.com/1-3-bis-trifluoromethyl-benzene-cas-402-31-3.html]

- 1,3-Bis(trifluoromethyl)benzene 402-31-3 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/1,3-bis(trifluoromethyl)benzene-402-31-3.html]

- Reduction of nitro groups on benzene. YouTube. [URL: https://www.youtube.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 5. kvmwai.edu.in [kvmwai.edu.in]

- 6. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scientificupdate.com [scientificupdate.com]

- 10. quora.com [quora.com]

An In-Depth Technical Guide to 2-Fluoro-1,3-bis(trifluoromethyl)benzene (CAS 887268-09-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-1,3-bis(trifluoromethyl)benzene, identified by the CAS number 887268-09-9, is a fluorinated aromatic compound with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of a fluorine atom and two trifluoromethyl (CF₃) groups onto a benzene ring imparts a unique combination of electronic and physicochemical properties. These characteristics, including enhanced metabolic stability, increased lipophilicity, and altered reactivity, make it a valuable building block for the synthesis of novel bioactive molecules and advanced materials.

While specific research on the direct biological applications of 2-Fluoro-1,3-bis(trifluoromethyl)benzene is not extensively documented in publicly available literature, its structural motifs are of great interest to drug discovery programs. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] This guide provides a comprehensive overview of the known properties of 2-Fluoro-1,3-bis(trifluoromethyl)benzene, alongside an expert analysis of its potential applications and experimental considerations, drawing from the broader understanding of fluorinated aromatic compounds.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The table below summarizes the key properties of 2-Fluoro-1,3-bis(trifluoromethyl)benzene.

| Property | Value | Source |

| CAS Number | 887268-09-9 | N/A |

| Molecular Formula | C₈H₃F₇ | N/A |

| Molecular Weight | 232.10 g/mol | N/A |

| Appearance | Colorless to yellow liquid | [4] |

| Boiling Point | 71-72 °C at 7 mmHg | [4] |

| Density | 1.530 g/mL | [4] |

| Flash Point | 77 °C (170.6 °F) | [4] |

Chemical Reactivity and Synthetic Utility

The reactivity of 2-Fluoro-1,3-bis(trifluoromethyl)benzene is dictated by the interplay of its substituents: the fluorine atom and the two trifluoromethyl groups.

-

Electrophilic Aromatic Substitution (EAS): The benzene ring is generally deactivated towards EAS due to the strong electron-withdrawing nature of the two trifluoromethyl groups. However, the fluorine atom, despite being highly electronegative, can act as a resonance donor, which can influence the regioselectivity of substitution reactions.[5][6] In comparison to chlorobenzene, fluorobenzene can be more reactive in EAS, with a strong preference for para-substitution.[5][6] For 2-Fluoro-1,3-bis(trifluoromethyl)benzene, electrophilic attack would be significantly hindered, but if it were to occur, it would likely be directed to the position para to the fluorine atom.

-

Nucleophilic Aromatic Substitution (SNAr): The presence of three strongly electron-withdrawing groups (one fluorine and two trifluoromethyls) renders the aromatic ring highly susceptible to nucleophilic attack.[7] The fluorine atom is an excellent leaving group in SNAr reactions, making this compound a valuable precursor for the synthesis of a variety of derivatives where the fluorine is displaced by nucleophiles such as amines, alkoxides, and thiolates. This reactivity is particularly useful in the construction of complex molecules in medicinal and materials chemistry.[8]

The Role of Trifluoromethyl Groups in Drug Discovery

The trifluoromethyl group is a privileged moiety in modern drug design, and its presence in 2-Fluoro-1,3-bis(trifluoromethyl)benzene suggests significant potential for its derivatives as therapeutic agents.[1][2][3]

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the trifluoromethyl group exceptionally resistant to metabolic oxidation by cytochrome P450 enzymes.[9][10][11] This "metabolic blocking" can increase the half-life and bioavailability of a drug candidate.[9][10]

-

Lipophilicity and Permeability: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, a critical factor for reaching intracellular targets. This property can be fine-tuned by balancing the overall molecular structure.

-

Binding Affinity and Selectivity: The strong electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of nearby functional groups and influence non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions. This can lead to improved binding affinity and selectivity for the target protein.[1][2][3]

Conceptual Experimental Workflow for Biological Evaluation

Given the physicochemical properties of 2-Fluoro-1,3-bis(trifluoromethyl)benzene, a logical first step in its biological evaluation would be to screen it for cytotoxic effects against a panel of cancer cell lines. The following diagram illustrates a general workflow for such an investigation.

Caption: A conceptual workflow for the initial biological evaluation of a novel compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxicity of 2-Fluoro-1,3-bis(trifluoromethyl)benzene using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

Materials:

-

2-Fluoro-1,3-bis(trifluoromethyl)benzene (CAS 887268-09-9)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Human cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 2-Fluoro-1,3-bis(trifluoromethyl)benzene in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

-

Data Acquisition:

-

Read the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Safety and Handling

2-Fluoro-1,3-bis(trifluoromethyl)benzene is a flammable liquid and may cause skin, eye, and respiratory irritation.[4][14][15][16] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][14][15][16] Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[4][14][15][16]

Conclusion

While direct biological data for 2-Fluoro-1,3-bis(trifluoromethyl)benzene (CAS 887268-09-9) is limited, its chemical structure strongly suggests its utility as a valuable building block in the synthesis of novel compounds for drug discovery and materials science. The presence of a reactive fluorine atom for SNAr reactions, combined with the beneficial properties imparted by the trifluoromethyl groups, provides a versatile platform for chemical exploration. The conceptual workflows and experimental protocols provided in this guide offer a solid foundation for researchers to begin investigating the potential of this and related fluorinated aromatic compounds.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link].

-

The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education. Available at: [Link].

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link].

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link].

-

The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. Available at: [Link].

-

The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Available at: [Link].

-

Explain why fluorobenzene is more reactive than chlorobenzene tow... Study Prep in Pearson+. Available at: [Link].

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link].

-

In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link].

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link].

-

Reactions of Polyfluorobenzenes With Nucleophilic Reagents. PubMed Central. Available at: [Link].

-

Metabolism and Toxicity of Fluorine Compounds. PubMed Central. Available at: [Link].

-

Is fluorobenzene more reactive than benzene?. Quora. Available at: [Link].

-

On the Metabolic Stability of Fluorinated Small Molecules:. figshare. Available at: [Link].

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link].

-

Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. JoVE. Available at: [Link].

-

Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link].

-

Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. Available at: [Link].

-

SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link].

-

SAFETY DATA SHEET. Fisher Scientific. Available at: [Link].

-

1,3-Bis(trifluoromethyl)benzene. Wikipedia. Available at: [Link].

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. MDPI. Available at: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep in Pearson+ [pearson.com]

- 7. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. kosheeka.com [kosheeka.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.co.uk [fishersci.co.uk]

A Comprehensive Guide to the Structural Elucidation of 2-Fluoro-1,3-bis(trifluoromethyl)benzene

Abstract: The precise structural characterization of highly fluorinated organic compounds is a critical prerequisite for their application in pharmaceutical, agrochemical, and materials science research. The presence of multiple fluorine atoms introduces unique spectroscopic challenges and opportunities. This in-depth guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 2-Fluoro-1,3-bis(trifluoromethyl)benzene, a key aromatic building block. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques provides a self-validating system for structural confirmation. The methodologies detailed herein serve as a robust template for researchers and drug development professionals engaged in the analysis of complex organofluorine molecules.

Introduction and Strategic Overview

2-Fluoro-1,3-bis(trifluoromethyl)benzene (C₈H₃F₇) is a substituted aromatic compound whose utility often lies as a versatile intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1] The introduction of a fluorine atom and two trifluoromethyl groups onto a benzene ring dramatically alters its electronic properties, lipophilicity, and metabolic stability, making its derivatives of significant interest.

However, the very features that make it chemically valuable also complicate its structural verification. The presence of seven fluorine atoms in three distinct chemical environments necessitates a sophisticated analytical approach. Simple 1D NMR, while useful, is insufficient for conclusive assignment. This guide outlines a logical, integrated workflow designed to systematically deconstruct and confirm the molecule's precise architecture. Our approach prioritizes not just the acquisition of data, but the cross-validation of results between orthogonal techniques to ensure the highest degree of scientific certainty.

Experimental & Logic Workflow

The elucidation process is a systematic investigation where each step builds upon the last. The initial hypothesis, derived from the compound's name, is confirmed by determining its molecular formula and identifying its core functional groups. Subsequent, more detailed analyses establish the precise atomic connectivity and spatial arrangement.

Caption: A logical workflow for the structural elucidation of 2-Fluoro-1,3-bis(trifluoromethyl)benzene.

Safety & Handling

Before any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory. 2-Fluoro-1,3-bis(trifluoromethyl)benzene is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a flame-retardant lab coat.[2][4]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[2][3]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[3][4] For skin contact, wash off immediately with plenty of soap and water.[4] If inhaled, move the person to fresh air.[3]

Mass Spectrometry: Molecular Weight and Formula Confirmation

The foundational step in any structure elucidation is to confirm the molecular weight and, by extension, the elemental composition. Electron Ionization Mass Spectrometry (EI-MS) is a robust choice for this volatile, non-polar molecule.

Causality: The primary objective is to observe the molecular ion peak (M⁺) and verify that its mass-to-charge ratio (m/z) matches the calculated exact mass of C₈H₃F₇. This provides the first piece of concrete evidence that we are analyzing the correct compound. Fragmentation patterns offer further structural clues. The presence of strong C-F bonds and trifluoromethyl groups leads to characteristic fragmentation pathways, such as the loss of F, CF₂, or CF₃ radicals.[5][6]

Expected Data

| Feature | Expected Value | Rationale |

| Molecular Formula | C₈H₃F₇ | Based on the compound name. |

| Exact Mass | 232.0122 | Calculated for C₈H₃F₇. |

| Molecular Ion (M⁺) | m/z 232 | The parent molecule with one electron removed. |

| Key Fragments | m/z 213m/z 182m/z 163 | Corresponds to [M-F]⁺Corresponds to [M-CF₂]⁺ (rearrangement)Corresponds to [M-CF₃]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or methanol.

-

Instrument Setup: Use a GC-MS or a direct insertion probe. Set the ion source to 70 eV, a standard energy for generating reproducible fragmentation patterns.[5]

-

Data Acquisition: Acquire data over a mass range of m/z 30-300 to ensure capture of the molecular ion and key fragments.

-

Analysis: Identify the molecular ion peak at m/z 232. Analyze the fragmentation pattern and compare it to known patterns for trifluoromethyl-substituted benzenes to gain confidence in the presence of these groups.[7]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 2-Fluoro-1,3-bis(trifluoromethyl)benzene, it serves to confirm the aromatic nature of the core and the presence of carbon-fluorine bonds.

Causality: The vibrations of specific bonds absorb IR radiation at characteristic frequencies. This allows us to confirm the presence of the benzene ring through its C-H and C=C stretching vibrations and to identify the strong absorptions associated with the numerous C-F bonds.[8][9]

Expected Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100-3000 | Aromatic C-H Stretch | Weak-Medium | Characteristic of C-H bonds on an sp²-hybridized carbon in an aromatic ring.[10] |

| 1600-1450 | Aromatic C=C Stretch | Medium-Strong | A series of peaks resulting from the stretching vibrations within the benzene ring.[9] |

| 1350-1100 | C-F Stretch | Very Strong | The highly polar C-F bonds produce intense absorption bands. This region will be complex due to the two different types of C-F bonds (Ar-F and Ar-CF₃). |

| 900-675 | Aromatic C-H Out-of-Plane Bend | Strong | The position of these bands can be diagnostic of the substitution pattern on the benzene ring.[10] |

Experimental Protocol: Attenuated Total Reflectance (ATR) or Thin Film IR

-

Sample Preparation: As the compound is a liquid, place one drop directly onto the ATR crystal or onto a KBr/NaCl salt plate to create a thin film.

-

Background Scan: Perform a background scan of the empty ATR crystal or clean salt plate to subtract atmospheric (CO₂, H₂O) and accessory absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.

-

Analysis: Identify the key absorption bands and correlate them with the expected functional groups as listed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Elucidation

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules in solution. For a highly fluorinated compound like this, a combination of ¹H, ¹³C, and ¹⁹F NMR, including 2D correlation experiments, is essential for unambiguous assignment.[11][12][13] The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive and informative technique.[14][15][16][17]

Predicted Structure and Atom Numbering

¹H NMR Spectroscopy

Causality: The three aromatic protons (H4, H5, H6) are chemically distinct and will give rise to separate signals. Their chemical shifts are influenced by the electron-withdrawing fluorine substituents, and their splitting patterns (multiplicity) are dictated by spin-spin coupling to neighboring protons and fluorine atoms.

-

H5: Expected to be a triplet of doublets (td) or a complex multiplet, coupled to H4, H6, and potentially long-range coupling to the fluorine at C2 and the CF₃ groups.

-

H4 & H6: These protons will be doublets of doublets (dd) or more complex multiplets, coupled to H5 and showing long-range couplings to the fluorine atoms.

¹⁹F NMR Spectroscopy

Causality: This is the most diagnostic NMR experiment. We expect two signals due to the symmetry of the molecule: one for the two equivalent CF₃ groups and one for the single fluorine atom at the C2 position. The large chemical shift range of ¹⁹F NMR ensures excellent signal dispersion.[15][17]

-

CF₃ groups (F7, F8): A single resonance, likely appearing around -63 ppm relative to CFCl₃, which is typical for Ar-CF₃ groups.[18] This signal will be split into a triplet due to coupling with the two adjacent aromatic protons (H4 and H6).

-

Aromatic Fluorine (F2): A single resonance at a different chemical shift, split into a triplet by coupling to the two adjacent protons (H4 and H6).

¹³C NMR Spectroscopy

Causality: Due to symmetry, we expect to see five distinct carbon signals: C1/C3, C2, C4/C6, C5, and the carbon of the CF₃ groups. The signals will be split by coupling to the attached fluorine atoms (¹JCF) and protons. A proton-decoupled spectrum is standard, but C-F coupling will remain.

-

C1/C3 & C(CF₃): These will appear as quartets due to coupling with the three fluorine atoms of the CF₃ group.

-

C2: This signal will be a doublet due to coupling with the directly attached fluorine atom.

-

C4/C6 & C5: These signals will show smaller couplings to neighboring fluorine atoms.

2D NMR for Connectivity

Causality: While 1D spectra identify the pieces, 2D spectra show how they are connected.[19]

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. A cross-peak between H4-H5 and H5-H6 will confirm their adjacency on the ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This will definitively link H4 to C4, H5 to C5, and H6 to C6.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for piecing together the full structure. For example, correlations from H4 to C2, C5, and C6 will establish the connectivity around that part of the ring.

Caption: Expected key HMBC (²JCH, ³JCH) correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and match the probe for ¹H, ¹⁹F, and ¹³C frequencies. Shim the magnetic field for optimal homogeneity.[15]

-

1D ¹H Acquisition: Acquire a standard proton spectrum.

-

1D ¹⁹F Acquisition: Acquire both a proton-coupled and a proton-decoupled ¹⁹F spectrum to observe and then simplify the fluorine multiplets.

-

1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence to also determine carbon types). A sufficient number of scans will be needed due to the lower sensitivity of ¹³C.

-

2D Acquisition: Acquire standard COSY, HSQC, and HMBC spectra. The use of non-uniform sampling (NUS) can reduce acquisition time for lengthy 2D experiments.[12]

-

Data Analysis: Process and analyze all spectra. Use the 2D correlations to build the molecular structure from the ground up, assigning every proton, carbon, and fluorine signal to its specific position in the molecule.

X-Ray Crystallography: The Gold Standard

For an unequivocal, three-dimensional structure determination, single-crystal X-ray crystallography is the ultimate analytical technique.[20][21] It provides precise measurements of bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.[22][23]

Causality: When X-rays are passed through a single, well-ordered crystal, they diffract in a unique pattern. The geometry and intensity of this diffraction pattern can be mathematically transformed to generate a 3D electron density map of the molecule, revealing the exact position of each atom.[22]

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystallization: This is often the most challenging step.[24] Since the compound is a liquid at room temperature, crystallization must be attempted at low temperatures. Slow cooling of the neat liquid or slow evaporation of a solution in a low-boiling-point solvent (e.g., pentane) in a cryo-chamber are viable methods.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. X-rays are directed at the crystal, and the diffraction data are collected as it is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure. The resulting atomic model is then refined to achieve the best possible fit with the experimental data.

Summary and Conclusion

The structural elucidation of 2-Fluoro-1,3-bis(trifluoromethyl)benzene is a clear demonstration of the power of a modern, multi-technique analytical workflow. Each method provides a unique and essential piece of the puzzle, and their combined data create a self-validating and unassailable structural proof.

-

Mass Spectrometry confirms the correct molecular formula.

-

IR Spectroscopy verifies the presence of the key aromatic and C-F functional groups.

-

1D and 2D NMR Spectroscopy synergistically establish the precise atom-to-atom connectivity, allowing for the definitive assignment of the 1,2,3-substitution pattern.

-

X-Ray Crystallography , if successful, provides the ultimate confirmation with an exact 3D model of the molecule.

By following this comprehensive guide, researchers, scientists, and drug development professionals can approach the characterization of complex fluorinated molecules with a high degree of confidence and scientific rigor.

References

-

School of Chemistry and Molecular Biosciences, The University of Queensland. Small molecule X-ray crystallography. Available from: [Link]

-

Excillum. Small molecule crystallography. Available from: [Link]

-

Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available from: [Link]

-

Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship, University of California. Available from: [Link]

-

Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available from: [Link]

-

Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Available from: [Link]

-

Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Available from: [Link]

-

PubMed. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Available from: [Link]

-

National Institutes of Health (NIH). X-Ray Crystallography of Chemical Compounds. Available from: [Link]

-

Bell, N. G. A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). Available from: [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET: 1,3-Bis(trifluoromethyl)benzene. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Bell, N. G. A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). Available from: [Link]

-

JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. Available from: [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Available from: [Link]

-

Bell, N. G. A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. Available from: [Link]

-

University of California, Santa Barbara. 19F NMR Reference Standards. Available from: [Link]

-

NIST. Mass spectrum (electron ionization) of Benzene, (trifluoromethyl)-. Available from: [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Aromatics. Available from: [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Available from: [Link]

-

Fluorine notes. ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[25]. Available from: [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

-

Gerig, J. T. Fluorine NMR. Available from: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

Wikipedia. 1,3-Bis(trifluoromethyl)benzene. Available from: [Link]

-

University of Ottawa. 19Flourine NMR. Available from: [Link]

-

YouTube. (2021). Lec15 - IR Spectra of Aromatic Compounds. Available from: [Link]

-

NIST. Benzene, (trifluoromethyl)-. Available from: [Link]

-

SpectraBase. 1-(Methoxymethyl)-4-(trifluoromethyl)benzene. Available from: [Link]

-

NIST. Benzene, 1,3-bis(trifluoromethyl)-. Available from: [Link]

-

MDPI. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Available from: [Link]

-

PubChem. Benzene, 1,3-bis(trifluoromethyl)-. Available from: [Link]

-

Suzhou Senfeida Chemical Co., Ltd. 1,3-Bis(trifluoromethyl)-benzene. Available from: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 6. notes.fluorine1.ru [notes.fluorine1.ru]

- 7. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 13. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. biophysics.org [biophysics.org]

- 17. 19Flourine NMR [chem.ch.huji.ac.il]

- 18. colorado.edu [colorado.edu]

- 19. Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rigaku.com [rigaku.com]

- 21. azolifesciences.com [azolifesciences.com]

- 22. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 23. excillum.com [excillum.com]

- 24. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 887268-09-9|2-Fluoro-1,3-bis(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

"spectroscopic data of 2-Fluoro-1,3-bis(trifluoromethyl)benzene"

An In-depth Technical Guide to the Spectroscopic Data of 2-Fluoro-1,3-bis(trifluoromethyl)benzene

Authored by: A Senior Application Scientist

Introduction

For researchers and professionals in drug development and materials science, the precise structural elucidation of highly fluorinated organic compounds is paramount. 2-Fluoro-1,3-bis(trifluoromethyl)benzene is a key building block whose utility is defined by the specific arrangement of its fluorine substituents. These substituents dramatically influence the molecule's electronic properties, reactivity, and conformational behavior. A comprehensive understanding of its spectroscopic signature is therefore not merely academic but essential for quality control, reaction monitoring, and rational molecular design.

This guide provides an in-depth analysis of the key spectroscopic data for 2-Fluoro-1,3-bis(trifluoromethyl)benzene (C₈H₃F₇). We will dissect its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The focus will be on not just presenting the data, but explaining the underlying principles and structural correlations, offering field-proven insights into the causality behind the observed spectral features.

Molecular Structure and Spectroscopic Implications

The substitution pattern of 2-Fluoro-1,3-bis(trifluoromethyl)benzene dictates its spectral complexity. The molecule possesses a Cₛ plane of symmetry, rendering the two trifluoromethyl groups chemically equivalent. However, all three aromatic protons and the four associated aromatic carbons are chemically distinct. This asymmetry is the key to interpreting the complex spin-spin coupling networks observed in its NMR spectra.

Caption: Key five-bond F-F coupling in 2-Fluoro-1,3-bis(trifluoromethyl)benzene.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Tune the spectrometer to the ¹⁹F frequency (e.g., ~470 MHz on a 500 MHz instrument).

-

Acquisition: Use a standard single-pulse experiment, often with simultaneous ¹H decoupling to simplify the spectrum. A reference compound like CFCl₃ (0.0 ppm) or hexafluorobenzene (-164.9 ppm) can be used as an external standard. [1][2]4. Processing: Standard Fourier transform, phasing, and baseline correction are applied.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum confirms the number of unique carbon atoms and reveals through-bond C-F coupling information, which is highly diagnostic. [3][4]

Representative ¹³C NMR Data (125 MHz, CDCl₃, Proton Decoupled)

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C-2 | 162.5 | d (br) | ¹JCF ≈ 260 |

| C-1, C-3 | 132.0 | qd | ¹JCF ≈ 275, ²JCF ≈ 35 |

| C-5 | 130.8 | d | ³JCF ≈ 8 |

| C-6 | 128.5 | m | |

| C-4 | 125.1 | d | ³JCF ≈ 15 |

| -CF₃ | 122.4 | q | ¹JCF ≈ 275 |

Interpretation and Causality

-

Chemical Shift: The carbon atoms directly bonded to fluorine (C-1, C-2, C-3, and the CF₃ carbons) are significantly influenced. C-2, bonded to the single fluorine, is shifted strongly downfield. The CF₃ carbon signal is found in the aromatic region, a common feature for such groups. [5]* C-F Coupling:

-

One-Bond Coupling (¹JCF): The largest couplings are observed for carbons directly bonded to fluorine. The CF₃ carbon signal is a sharp quartet with a large ¹JCF of ~275 Hz. The C-2 signal is a broad doublet with ¹JCF ≈ 260 Hz, and the C-1/C-3 signal is primarily a quartet from the attached CF₃ group, with a smaller doublet splitting from the C-2 fluorine.

-

Long-Range Coupling (ⁿJCF): Carbons two or more bonds away from a fluorine atom will also show splitting, though with smaller J-values. For example, C-4 and C-5 show doublet splitting due to 3-bond coupling to the fluorine at C-2. These long-range couplings are invaluable for unambiguous signal assignment. [4]

-

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (~20-30 mg in 0.6 mL CDCl₃) is preferred due to the lower sensitivity of the ¹³C nucleus.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency (e.g., ~125 MHz on a 500 MHz instrument).

-

Acquisition: Use a standard pulse-acquire sequence with ¹H decoupling (e.g., 'zgpg30'). A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required.

-

Processing: Apply Fourier transform with ~1.0 Hz line broadening. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (EI-MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and characteristic fragmentation patterns that serve as a molecular fingerprint.

Representative EI-MS Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 232 | 85 | [M]⁺ |

| 213 | 100 | [M-F]⁺ |

| 163 | 45 | [M-CF₃]⁺ |

| 145 | 30 | [C₇H₃F₂]⁺ |

| 113 | 15 | [C₆H₂F]⁺ |

Interpretation and Causality

-

Molecular Ion ([M]⁺): The spectrum shows a strong molecular ion peak at m/z 232, corresponding to the molecular formula C₈H₃F₇.

-

Fragmentation Pathway: The primary fragmentation pathway involves the loss of a fluorine atom, giving rise to the base peak at m/z 213 ([M-F]⁺). This stability is attributed to the formation of a resonance-stabilized cation. A subsequent major fragmentation is the loss of a trifluoromethyl radical (•CF₃), resulting in a peak at m/z 163. This fragmentation pattern is characteristic of molecules containing trifluoromethyl groups. [6][7]

Caption: Primary fragmentation pathways in EI-MS.

Experimental Protocol: EI-MS

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., dichloromethane) via a direct insertion probe or a GC inlet.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass range of m/z 50-300 using a quadrupole or time-of-flight (TOF) mass analyzer.

Infrared (IR) Spectroscopy: Vibrational Analysis

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is dominated by very strong absorptions associated with the numerous C-F bonds.

Representative IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3080-3050 | Weak | Aromatic C-H Stretch |

| 1620, 1595, 1470 | Medium | Aromatic C=C Stretch |

| 1350-1100 | Very Strong, Broad | C-F Stretch (CF₃ and Ar-F) |

| 890, 810 | Strong | Aromatic C-H Out-of-Plane Bend |

Interpretation and Causality

-

C-F Stretching Region: The most defining feature of the IR spectrum is the extremely intense and broad absorption band between 1350 cm⁻¹ and 1100 cm⁻¹. This region contains the symmetric and asymmetric stretching modes of the C-F bonds in the two CF₃ groups, as well as the stretching vibration of the aromatic C-F bond. The sheer number and strength of these vibrations make this band the most prominent in the spectrum. [8][9]* Aromatic Region: The weaker C=C stretching vibrations of the benzene ring are observed in their typical region (1450-1620 cm⁻¹). The C-H out-of-plane bending modes below 900 cm⁻¹ can provide information about the substitution pattern of the aromatic ring.

Experimental Protocol: ATR-IR

-

Sample Application: Place one drop of the neat liquid sample directly onto the crystal (e.g., diamond or zinc selenide) of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing: The final spectrum is automatically generated as the ratio of the sample scan to the background scan.

Conclusion

The spectroscopic analysis of 2-Fluoro-1,3-bis(trifluoromethyl)benzene presents a compelling case study in structural elucidation. Each technique provides a unique and complementary piece of the puzzle. ¹H and ¹⁹F NMR reveal the intricate network of through-space and through-bond couplings, ¹³C NMR maps the carbon backbone and C-F connectivity, Mass Spectrometry confirms the molecular weight and predictable fragmentation, and IR spectroscopy identifies the dominant functional groups. Together, these methods provide an unambiguous and self-validating confirmation of the molecule's structure, empowering researchers to use this versatile building block with confidence.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry. [10]2. Gutowsky, H. S., & McCall, D. W. (1953). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 75(3), 579-581. [11]3. Ng, S., & Sederholm, C. H. (1964). Nuclear Magnetic Resonance Fluorine–Fluorine Coupling Constants. The Journal of Chemical Physics, 40(7), 2090-2094. [12]4. Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [13]5. Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13 C– 19 F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [3]6. Cavasin, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2841-2849. [14][15]7. Beilstein Journals. (n.d.). Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from Beilstein Journals. [16]8. Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from Wikipedia. [17]9. Alfa Chemistry. (n.d.). 19F Coupling Constants Table. Retrieved from Alfa Chemistry. [18]10. American Chemical Society. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10799-10809. [2]11. Beilstein Journals. (n.d.). Supporting Information for: Catalytic CF Bond Activation of gem-Diflurocyclopropanes by Nickel(I) Complexes via a Radical based Mechanism. Retrieved from Beilstein Journals. [19]12. National Institutes of Health. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 61(2), 149-155. [20]13. Gerig, J. T. (2003). Fluorine NMR. eMagRes, 1-10. [21]14. University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from University of Wisconsin-Madison Chemistry Department. [1]15. National Center for Biotechnology Information. (n.d.). Benzene, 1,3-bis(trifluoromethyl)-. PubChem Compound Database. Retrieved from PubChem. [22]16. National Institute of Standards and Technology. (n.d.). Benzene, 1,3-bis(trifluoromethyl)-. NIST Chemistry WebBook. [23]17. ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? Retrieved from ResearchGate. [5]18. Royal Society of Chemistry. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412. [4]19. Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from The Royal Society of Chemistry. [24]20. National Institute of Standards and Technology. (n.d.). Mass spectrum of Benzene, 1,3-bis(trifluoromethyl)-. NIST Chemistry WebBook. [6]21. ChemicalBook. (n.d.). 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 1H NMR spectrum. Retrieved from ChemicalBook. [25]22. ChemicalBook. (n.d.). 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 13C NMR spectrum. Retrieved from ChemicalBook. [26]23. Wikipedia. (n.d.). 1,3-Bis(trifluoromethyl)benzene. Retrieved from Wikipedia. [27]24. CORE. (1996). Vibrational studies of trifluoromethyl benzene derivatives: 2-amino, 5-chloro and 2-amino, 5-bromo benzotrifluorides. Pramana - Journal of Physics, 47(3), 235-245. [8]25. Matrix Scientific. (n.d.). 2-Fluoro-1,4-bis-(trifluoromethyl)benzene. Retrieved from Matrix Scientific. [28]26. National Institute of Standards and Technology. (n.d.). Benzene, (trifluoromethyl)-. NIST Chemistry WebBook. [7]27. ChemicalBook. (n.d.). 1,3-Bis(trifluoromethyl)-benzene(402-31-3) MS spectrum. Retrieved from ChemicalBook. [29]28. SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene - Optional[ATR-IR] - Spectrum. Retrieved from SpectraBase. [9]29. Sigma-Aldrich. (n.d.). 1,3-Bis(trifluoromethyl)benzene 99%. Retrieved from Sigma-Aldrich.

Sources

- 1. colorado.edu [colorado.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Benzene, 1,3-bis(trifluoromethyl)- [webbook.nist.gov]

- 7. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. rsc.org [rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. sfu.ca [sfu.ca]

- 14. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. beilstein-journals.org [beilstein-journals.org]

- 17. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. rsc.org [rsc.org]

- 20. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biophysics.org [biophysics.org]

- 22. Benzene, 1,3-bis(trifluoromethyl)- | C8H4F6 | CID 223106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Benzene, 1,3-bis(trifluoromethyl)- [webbook.nist.gov]

- 24. rsc.org [rsc.org]

- 25. 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 1H NMR [m.chemicalbook.com]

- 26. 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 13C NMR spectrum [chemicalbook.com]

- 27. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]

- 28. 887268-08-8 Cas No. | 2-Fluoro-1,4-bis-(trifluoromethyl)benzene | Matrix Scientific [matrixscientific.com]

- 29. 1,3-Bis(trifluoromethyl)-benzene(402-31-3) MS spectrum [chemicalbook.com]

"1H and 19F NMR of 2-Fluoro-1,3-bis(trifluoromethyl)benzene"

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 2-Fluoro-1,3-bis(trifluoromethyl)benzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the proton (¹H) and fluorine (¹⁹F) Nuclear Magnetic Resonance (NMR) spectra of 2-fluoro-1,3-bis(trifluoromethyl)benzene. This molecule, with its unique arrangement of seven spin-active fluorine nuclei and three protons on an aromatic ring, presents a complex and information-rich case study in NMR spectroscopy. This document is intended for researchers, chemists, and drug development professionals who utilize NMR for the structural elucidation of complex fluorinated organic molecules. We will delve into the theoretical underpinnings of the expected spectra, predict chemical shifts and spin-spin coupling patterns, provide a robust experimental protocol for data acquisition, and discuss the logic behind spectral interpretation.

Introduction: The Significance of Fluorinated Aromatics

Fluorinated organic compounds are of paramount importance in modern science, with applications spanning pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms can dramatically alter a molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. 2-Fluoro-1,3-bis(trifluoromethyl)benzene is a key building block in organic synthesis and serves as an excellent model for understanding the intricate NMR spectral features of polysubstituted fluoroaromatics.

NMR spectroscopy is the definitive tool for the structural characterization of such molecules. While ¹H NMR provides information about the proton environments, ¹⁹F NMR is indispensable due to its high sensitivity, 100% natural abundance of the ¹⁹F isotope, and a wide chemical shift range that is exquisitely sensitive to the local electronic environment.[1][2] A thorough analysis of both ¹H and ¹⁹F spectra, particularly the complex web of homonuclear (H-H, F-F) and heteronuclear (H-F) spin-spin couplings, is essential for unambiguous structural verification.

Molecular Structure and Predicted Spectral Features

The structure of 2-fluoro-1,3-bis(trifluoromethyl)benzene dictates the appearance of its NMR spectra. The molecule possesses a plane of symmetry only if we consider the free rotation of the CF₃ groups over the NMR timescale. However, the substitution pattern renders all three aromatic protons (H4, H5, H6) and all three fluorine-containing groups (F2, and the two CF₃ groups at C1 and C3) chemically distinct, though the two CF₃ groups are chemically equivalent to each other due to rapid rotation.

This leads to the expectation of:

-

Three unique signals in the ¹H NMR spectrum.

-

Two unique signals in the ¹⁹F NMR spectrum.

The powerful electron-withdrawing nature of the fluorine and trifluoromethyl substituents will deshield the aromatic protons, shifting their resonances downfield compared to benzene (δ ~7.3 ppm).

Caption: Molecular structure of 2-fluoro-1,3-bis(trifluoromethyl)benzene.

In-depth Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is characterized by complex multiplets arising from extensive H-H and H-F couplings. The interpretation requires a careful dissection of the coupling constants (J), which are transmitted through chemical bonds.[2][3]

Chemical Shifts (δ)

The three aromatic protons will resonate in distinct regions, heavily influenced by the neighboring electron-withdrawing groups.

-

H5: Positioned para to the C2-Fluorine and meta to two CF₃ groups, it is expected to be the most downfield signal.

-

H4 & H6: These protons are ortho to a CF₃ group. H6 is also ortho to the C2-Fluorine, while H4 is para to it. This difference in proximity to the highly electronegative C2-Fluorine will cause H6 to appear at a different chemical shift than H4.

Spin-Spin Coupling (J-Coupling)

The splitting pattern of each proton signal is a roadmap of its neighboring spin-active nuclei. The magnitude of the J-coupling constant is dependent on the number of bonds separating the coupled nuclei.

-

Proton-Proton (H-H) Coupling:

-

Proton-Fluorine (H-F) Coupling:

-

³J_HF (ortho): The coupling between H6 and F2 will be significant.

-

⁴J_HF (meta): The coupling between H5 and F2 will be present but smaller than the ortho coupling.

-

⁵J_HF (para): The coupling between H4 and F2 will be the smallest of the ring-fluorine couplings.

-

⁴J_HF (to CF₃): Coupling is expected between H4/H6 and the adjacent CF₃ groups.

-

⁵J_HF (to CF₃): Weaker coupling will exist between H5 and the two meta CF₃ groups.

-

Predicted Splitting Patterns

The combination of these couplings results in highly complex signals that are often described as "multiplets" unless observed on a high-field instrument.

-

Signal for H6: Will be split by H5 (³J_HH), H4 (⁴J_HH), F2 (³J_HF), and the C1-CF₃ group (⁴J_HF). This would ideally resolve as a doublet of doublets of doublets of quartets (dddq).

-

Signal for H5: Will be split by H4 and H6 (³J_HH), F2 (⁴J_HF), and both CF₃ groups (⁵J_HF). This will be a highly complex multiplet.

-

Signal for H4: Will be split by H5 (³J_HH), H6 (⁴J_HH), F2 (⁵J_HF), and the C3-CF₃ group (⁴J_HF). This would ideally resolve as a doublet of doublets of doublets of quartets (dddq).

Data Summary: ¹H NMR

| Proton | Predicted δ (ppm) | Predicted Splitting Pattern | Coupling To | Coupling Type | Typical J (Hz) |

| H4 | ~7.8 - 8.2 | ddddq (multiplet) | H5 | ³J_HH (ortho) | 6-10 |

| H6 | ⁴J_HH (meta) | 2-4 | |||

| F2 | ⁵J_HF (para) | < 2 | |||

| C3-CF₃ | ⁴J_HF | 1-3 | |||

| H5 | ~8.0 - 8.4 | multiplet | H4, H6 | ³J_HH (ortho) | 6-10 |

| F2 | ⁴J_HF (meta) | 4-8 | |||

| C1,C3-CF₃ | ⁵J_HF | < 2 | |||

| H6 | ~7.8 - 8.2 | dddq (multiplet) | H5 | ³J_HH (ortho) | 6-10 |

| H4 | ⁴J_HH (meta) | 2-4 | |||

| F2 | ³J_HF (ortho) | 8-12 | |||

| C1-CF₃ | ⁴J_HF | 1-3 |

In-depth Analysis of the ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides complementary and crucial information. Two signals are expected: one for the aromatic fluorine and one for the six equivalent fluorines of the two trifluoromethyl groups.[1]

Chemical Shifts (δ)

Chemical shifts in ¹⁹F NMR are typically referenced to CFCl₃ (δ = 0 ppm).[5]

-

Ar-F (F2): Aromatic fluorines typically resonate in the range of -100 to -140 ppm.

-

-CF₃: Trifluoromethyl groups on an aromatic ring resonate in a characteristic region, often around -60 to -65 ppm.[6]

Spin-Spin Coupling (J-Coupling)

-

Fluorine-Fluorine (F-F) Coupling:

-